2,2',2''-Nitrilotrisethanol hydrobromide
Overview
Description
2,2’,2’'-Nitrilotrisethanol hydrobromide: is a chemical compound with the molecular formula C6H16BrNO3 . It is a derivative of 2,2’,2’'-nitrilotriethanol, which is commonly known as triethanolamine. This compound is characterized by the presence of three hydroxyl groups and a hydrobromide ion. It is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,2’‘-Nitrilotrisethanol hydrobromide typically involves the reaction of 2,2’,2’'-nitrilotriethanol with hydrobromic acid. The reaction is carried out under controlled conditions to ensure the complete conversion of the starting material to the desired product. The general reaction can be represented as follows:
(HOCH2CH2)3N+HBr→(HOCH2CH2)3N⋅HBr
Industrial Production Methods: In industrial settings, the production of 2,2’,2’‘-Nitrilotrisethanol hydrobromide involves large-scale reactions using high-purity reagents. The process includes the careful addition of hydrobromic acid to 2,2’,2’'-nitrilotriethanol under controlled temperature and pressure conditions. The product is then purified through crystallization or distillation to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 2,2’,2’'-Nitrilotrisethanol hydrobromide undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The hydrobromide ion can be substituted with other anions or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used to substitute the hydrobromide ion, including halides and other anions.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines.
Substitution: Compounds with different anions or functional groups.
Scientific Research Applications
2,2’,2’'-Nitrilotrisethanol hydrobromide has a wide range of applications in scientific research, including:
Chemistry: Used as a chelating agent to bind metal ions and form stable complexes. It is also used in the synthesis of various organic compounds.
Biology: Employed in biochemical assays and as a buffer in biological experiments.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizing agent for pharmaceutical formulations.
Industry: Utilized in the production of surfactants, emulsifiers, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 2,2’,2’'-Nitrilotrisethanol hydrobromide involves its ability to form stable complexes with metal ions through its hydroxyl groups. This chelation process is crucial in various applications, such as metal ion separation and purification. The compound can also interact with biological molecules, influencing biochemical pathways and processes.
Comparison with Similar Compounds
2,2’,2’'-Nitrilotriethanol: The parent compound, which lacks the hydrobromide ion.
Triethanolamine hydrochloride: Similar structure but with a hydrochloride ion instead of a hydrobromide ion.
Bis-tris: A related compound with similar buffering properties.
Uniqueness: 2,2’,2’'-Nitrilotrisethanol hydrobromide is unique due to its specific combination of hydroxyl groups and a hydrobromide ion, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific ionic interactions and stability.
Properties
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]ethanol;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO3.BrH/c8-4-1-7(2-5-9)3-6-10;/h8-10H,1-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKKLUBWWAGMMAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)N(CCO)CCO.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70947978 | |
Record name | 2,2',2''-Nitrilotri(ethan-1-ol)--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70947978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25114-70-9 | |
Record name | Ethanol, 2,2′,2′′-nitrilotris-, hydrobromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25114-70-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2',2''-Nitrilotrisethanol hydrobromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025114709 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2',2''-Nitrilotri(ethan-1-ol)--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70947978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2',2''-nitrilotrisethanol hydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.375 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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